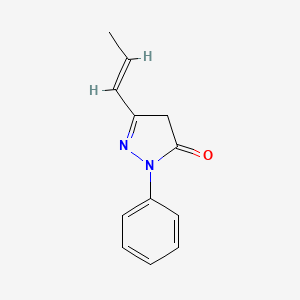
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
The synthesis of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with an appropriate α,β-unsaturated ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. For example, using a solvent like ethanol and a catalyst such as acetic acid can facilitate the reaction under reflux conditions.
化学反应分析
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the prop-1-en-1-yl group to a propyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole propyl derivatives.
科学研究应用
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors or receptor modulators.
Medicine: Pyrazole derivatives have shown promise in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be explored for similar therapeutic applications.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, potentially modulating signaling pathways and exerting therapeutic effects.
相似化合物的比较
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazole: This compound lacks the ketone functional group, which may affect its reactivity and biological activity.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-4-ol: The presence of a hydroxyl group at position 4 can influence the compound’s solubility and hydrogen bonding interactions.
1-Phenyl-3-(prop-1-en-1-yl)-1H-pyrazol-5-amine: The amine group at position 5 can alter the compound’s basicity and potential for forming hydrogen bonds.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
2-phenyl-5-[(E)-prop-1-enyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H12N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h2-8H,9H2,1H3/b6-2+ |
InChI 键 |
IPBABFCUIKSBOE-QHHAFSJGSA-N |
手性 SMILES |
C/C=C/C1=NN(C(=O)C1)C2=CC=CC=C2 |
规范 SMILES |
CC=CC1=NN(C(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)




![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)



![2-Chloro-1-[(2,5-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B12913015.png)

![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)

